2-(4-Bromophenyl)quinoxaline

Crystallography Molecular conformation Structure-activity relationship

Researchers pursuing Sonogashira diversification of quinoxaline scaffolds face low reactivity with 4-Cl, 4-F, or unsubstituted 2-phenylquinoxaline analogs. 2-(4-Bromophenyl)quinoxaline (CAS 5021-45-4) solves this: the C-Br bond undergoes efficient oxidative addition to Pd(0), enabling high-yield coupling with terminal alkynes under standard Pd(0)/Cu(I) catalysis. Key advantages: (1) 2.1° dihedral angle ensures near-coplanar geometry for π-stacking & DNA intercalation; (2) Mp 133-138 °C facilitates recrystallization & long-term storage; (3) 96% purity powder, global shipping.

Molecular Formula C14H9BrN2
Molecular Weight 285.14 g/mol
CAS No. 5021-45-4
Cat. No. B1269312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)quinoxaline
CAS5021-45-4
Molecular FormulaC14H9BrN2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
InChIKeyFXKZRBJBUFVFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)quinoxaline Building Block Overview


2-(4-Bromophenyl)quinoxaline (CAS 5021-45-4) is a 2-arylquinoxaline derivative bearing a para-bromophenyl substituent on the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles with established applications as anticancer, antiviral, and antibacterial agents [1]. The title compound, with molecular formula C₁₄H₉BrN₂ and molecular weight 285.14 g/mol, is commercially available as a 96% purity powder with a melting point of 133–138 °C . Its single-crystal X-ray structure reveals near-coplanarity between the benzene and quinoxaline rings (dihedral angle 2.1°), with the bromine atom lying in the plane of the substituent benzene ring [1].

Supports quinoxaline library diversification via Pd-catalyzed Sonogashira cross-coupling
Near-coplanar scaffold for structure-based design where planarity may support intercalation or π-stacking
Bromo-substituted aryl handle for medicinal chemistry hit-to-lead optimization
Building-block selection context: conformational and reactivity differences from chloro, fluoro, and unsubstituted analogs reported.

Why 2-(4-Bromophenyl)quinoxaline Cannot Be Replaced


Although 2-arylquinoxalines share a common heterocyclic scaffold, the identity of the para-substituent on the 2-phenyl ring exerts a decisive influence on molecular conformation, physicochemical properties, and synthetic reactivity. The bromine atom imparts a combination of steric bulk, polarizability, and carbon–halogen bond reactivity that is not replicated by chlorine, fluorine, or hydrogen [1]. Critically, the near-coplanar geometry of 2-(4-bromophenyl)quinoxaline (dihedral angle 2.1°) contrasts with the significantly twisted conformation of its 4-fluoro counterpart (22.2°), which can alter π-stacking interactions, molecular recognition, and solid-state packing [2]. Furthermore, the C–Br bond enables Pd-catalyzed Sonogashira cross-coupling with terminal alkynes to generate alkyne-substituted quinoxaline libraries—a reactivity profile the chloro, fluoro, and unsubstituted analogs either lack or exhibit with substantially lower efficiency under comparable conditions [3]. These differences mean that in-class substitution without experimental validation risks altering both biological activity and downstream synthetic options.

Conformation
This compound Near-coplanar scaffold (dihedral angle ~2.1°); supports π-stacking and intercalation geometry
4-Fluoro analog Significantly twisted (dihedral angle ~22.2°); may disrupt planar binding modes and solid-state packing
Cross-coupling reactivity
This compound C–Br bond engages efficiently with Pd(0) under mild Sonogashira conditions for alkyne library synthesis
Chloro / Fluoro / Unsubstituted analogs C–Cl and C–F bonds may require forcing conditions or inert to oxidative addition; unsubstituted phenyl lacks a halogen handle
Bulk properties
This compound Higher melting point (~133–138 °C) and density; may support recrystallization and thermal stability requirements
Chloro / Unsubstituted analogs Lower melting points (71–116 °C range); thermal behavior and crystallization may differ in process chemistry scale-up
In-class 2-arylquinoxaline substitution without experimental validation may alter both synthetic utility and biological model response—substitution risk context requires review.

Quantitative Differentiation Evidence


Crystal Structure Planarity: Bromophenyl vs. Fluorophenyl

Single-crystal X-ray diffraction reveals that 2-(4-bromophenyl)quinoxaline adopts a near-coplanar conformation with a dihedral angle between the benzene and quinoxaline rings of only 2.1 (2)°, with the bromine atom lying in the plane of the substituent benzene ring (r.m.s. deviation 0.0271 Å) [1]. In contrast, the 4-fluoro analog exhibits a dihedral angle of 22.2 (3)°—a tenfold greater twist that disrupts π-conjugation across the biphenyl-like system and weakens aromatic π–π stacking (minimum centroid–centroid separation 3.995 Å in the fluoro derivative) [2]. This conformational divergence, determined under comparable crystallographic conditions (T = 153 K for Br, T = 113 K for F), has direct implications for molecular recognition in biological targets and for solid-state material properties.

Crystal planarity: Br vs. F
Head-to-head
Target dihedral angle: 2.1° (Br)
Comparator: 22.2° (F)
Difference: ~20.1° greater twist
Planarity context may govern π-stacking and target binding geometry.
Single-crystal X-ray; T = 153 K (Br) vs. 113 K (F). Conformational equivalence across halogens not supported.
Crystallography Molecular conformation Structure-activity relationship

Thermal Stability: Melting Point Advantage

The melting point of 2-(4-bromophenyl)quinoxaline is reported as 133–138 °C by Sigma-Aldrich (96% purity powder) , which is approximately 20 °C higher than the 112–116 °C reported for the 4-chloro analog 2-(4-chlorophenyl)quinoxaline . The boiling point of the bromo compound (408.2 ± 35.0 °C at 760 mmHg) also exceeds that of the chloro analog (389.1 ± 32.0 °C) by approximately 19 °C, and the density is notably higher (1.489 ± 0.06 g/cm³ vs. 1.285 ± 0.06 g/cm³) . These differences reflect the greater molecular weight, enhanced van der Waals interactions, and higher polarizability of the bromine substituent compared to chlorine, which can affect formulation, purification, and storage conditions.

Thermal stability vs. Cl analog
Cross-study comparable
Δmp ≈ +21 °C
Δbp ≈ +19 °C
Δdensity ≈ +0.204 g/cm³
Higher thermal stability and density may affect crystallization and handling.
Commercial mp data; bp and density predicted. Source review recommended.
Physicochemical properties Thermal analysis Solid-state characterization

Physicochemical Profile: Halogen Effect

Compared to the unsubstituted parent compound 2-phenylquinoxaline (CAS 5021-43-2), the introduction of a para-bromine atom produces substantial shifts in key physicochemical parameters. 2-(4-Bromophenyl)quinoxaline exhibits a density of 1.489 g/cm³ versus 1.176 g/cm³ for 2-phenylquinoxaline (a 27% increase), and a boiling point elevation of approximately 45 °C (408.2 vs. 362.9 °C at 760 mmHg) . The melting point is also significantly higher (133–138 °C vs. 71–75 °C) . These differences are quantitatively consistent with the increased molecular weight (285.14 vs. 206.24 g/mol) and enhanced intermolecular dispersion forces conferred by the heavy bromine atom.

Halogen effect vs. unsubstituted
Cross-study comparable
Δdensity = +0.313 g/cm³ (+27%)
Δbp = +45.3 °C
Δmp ≈ +62 °C
Bromine substituent alters bulk properties relevant to chromatography and formulation.
Predicted density and bp values; experimental mp from commercial sources.
Physicochemical properties Structure-property relationships Halogen effects

Synthetic Utility: Sonogashira Cross-Coupling

The para-bromine atom of 2-(4-bromophenyl)quinoxaline serves as a reactive handle for Pd-catalyzed Sonogashira cross-coupling with terminal alkynes, generating diverse alkyne-substituted quinoxaline derivatives in high yields [1]. Bibi et al. (2021) optimized this transformation specifically using 2-(4-bromophenyl)quinoxaline as the aryl halide substrate, coupling it with a variety of terminal alkynes under Pd catalysis to afford products in high yields [1]. The C–Br bond reactivity (bond dissociation energy ~339 kJ/mol for Ph–Br vs. ~402 kJ/mol for Ph–Cl and ~527 kJ/mol for Ph–F) [2] means that the chloro and fluoro analogs are either inert or require forcing conditions (elevated temperature, specialized ligands) that can degrade the quinoxaline core. The unsubstituted 2-phenylquinoxaline lacks a halogen handle altogether, precluding direct cross-coupling diversification without prior C–H activation.

Synthetic utility: Sonogashira
Class-level
C–Br BDE ~339 kJ/mol
vs. C–Cl ~402 kJ/mol
vs. C–F ~527 kJ/mol
Lower BDE enables milder oxidative addition to Pd(0) for library diversification.
BDE from reference handbook; direct comparative coupling yields for Cl/F substrates not reported.
Synthetic chemistry Cross-coupling Building block utility

Anticancer Activity: Bromo vs. Nitro Substituent

In a 2024 study published in RSC Advances, Liang et al. synthesized 26 quinoxaline derivatives and assessed their inhibitory effects against human non-small-cell lung cancer (A549) cells [1]. The authors explicitly concluded that 'the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells' [1]. While the study evaluated elaborated quinoxaline derivatives rather than the simple 2-(4-bromophenyl)quinoxaline itself, the bromo-substituted compound 4m achieved an IC₅₀ of 9.32 ± 1.56 μM—comparable to the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM)—whereas the corresponding nitro-substituted derivatives were not among the most active compounds [1]. This class-level trend supports the selection of bromo-substituted 2-arylquinoxalines over nitro-substituted analogs as starting points for anticancer lead optimization.

Anticancer activity: Br vs. NO₂
Class-level inference
Br-substituted derivative 4m: IC₅₀ = 9.32 ± 1.56 μM (A549)
5-FU comparator: IC₅₀ = 4.89 ± 0.20 μM
Reported cell-model response context; Br-substitution outperformed nitro-substituted analogs in tested set.
MTT assay, 48 h exposure. Elaborated derivatives, not parent building block. Data to verify for specific scaffold.
Anticancer Lung cancer Halogen SAR

Recommended Applications


Medicinal Chemistry: Quinoxaline Library Diversification

2-(4-Bromophenyl)quinoxaline is the preferred 2-arylquinoxaline building block for constructing alkyne-substituted quinoxaline libraries through Pd-catalyzed Sonogashira cross-coupling. As demonstrated by Bibi et al. (2021), the C–Br bond engages efficiently with a variety of terminal alkynes under standard Pd(0)/Cu(I) catalysis to afford products in high yields [1]. The 4-chloro and 4-fluoro analogs are significantly less reactive in oxidative addition to Pd(0), while the unsubstituted 2-phenylquinoxaline lacks a functional handle entirely—making the bromo compound the only option for direct, mild diversification at the 4-position of the phenyl ring without pre-functionalization.

Structure-Based Design: Planar Scaffold Strategy

The near-coplanar conformation of 2-(4-bromophenyl)quinoxaline (dihedral angle 2.1°) makes it suitable for drug design campaigns where intercalation between DNA base pairs or π–π stacking with flat aromatic residues in protein binding pockets is desired [2]. The 4-fluoro analog, with a 22.2° dihedral twist, presents a substantially different three-dimensional pharmacophore that may fail to engage planar binding sites. Computational chemists and structural biologists evaluating 2-arylquinoxaline scaffolds should preferentially select the bromo compound when planarity is a design requirement.

Anticancer Lead Optimization: Halogen Prioritization

The 2024 study by Liang et al. provides class-level evidence that bromo-substituted quinoxaline derivatives outperform their nitro-substituted counterparts in A549 lung cancer cell inhibition [3]. Medicinal chemistry teams pursuing non-small-cell lung cancer targets should prioritize 2-(4-bromophenyl)quinoxaline or its elaborated derivatives over 2-(4-nitrophenyl)quinoxaline (CAS 5541-64-0) as the starting scaffold, with the bromo-substituted compound 4m achieving IC₅₀ = 9.32 μM against A549 cells [3].

Process Chemistry: Crystallization Advantage

With a melting point of 133–138 °C, 2-(4-bromophenyl)quinoxaline crystallizes more readily and offers better thermal stability than the 4-chloro analog (mp 112–116 °C) or the unsubstituted 2-phenylquinoxaline (mp 71–75 °C) . This property is advantageous for purification by recrystallization, long-term storage of intermediates, and solid-form screening in pre-formulation studies. Process chemists scaling up quinoxaline-based synthetic routes should consider the bromo compound when crystallinity and thermal robustness are critical quality attributes.

Application
Selection Property
Validation Focus
Quinoxaline library diversification
C–Br cross-coupling reactivity review
Sonogashira coupling efficiency with terminal alkynes
Planar scaffold design
Conformational planarity context
π-stacking and intercalation model response
Anticancer lead optimization
Halogen-substituent cell-model endpoint review
A549 cell-model response vs. nitro-substituted scaffolds
Process chemistry crystallization
Thermal stability and melt behavior review
Recrystallization and solid-form screening outcome

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